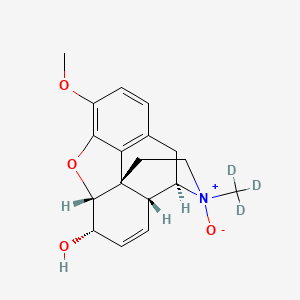

Codeine-d3 N-Oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO4 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-oxido-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |

InChI |

InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1/i1D3 |

InChI Key |

BDLSDHWCOJPHIE-XIJAQJIMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-] |

Canonical SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of Codeine N-Oxide and Its Deuterated Analog

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Codeine N-Oxide, a metabolite of the widely used opioid analgesic, codeine. We delve into its known biological profile and explore the scientific rationale and potential advantages of its deuterated analog. This document is structured to serve as a foundational resource, integrating established principles of opioid pharmacology with the strategic application of deuterium chemistry to modify drug metabolism and pharmacokinetics. Detailed experimental protocols for in vitro and in vivo characterization are provided to guide research and development efforts in this area.

Introduction: The Metabolic Landscape of Codeine and the Rationale for Deuteration

Codeine, or 3-methylmorphine, is a naturally occurring opiate that serves as a cornerstone for the management of mild to moderate pain and as an antitussive.[1][2] Despite its widespread use, codeine itself is a prodrug with a low affinity for opioid receptors.[3][4] Its therapeutic effects are primarily dependent on its metabolic conversion to morphine, a potent µ-opioid receptor agonist.[3][5] This critical biotransformation is catalyzed by the cytochrome P450 enzyme CYP2D6.[6][7][8][9][10]

The metabolic fate of codeine is complex and variable among individuals, largely due to genetic polymorphisms in the CYP2D6 gene.[6][7][8] Key metabolic pathways include:

-

O-demethylation (~5-10%): Conversion to morphine via CYP2D6, the principal pathway for analgesia.[4][8]

-

N-demethylation (~10-15%): Conversion to norcodeine via CYP3A4.[5][10]

-

Glucuronidation (~70-80%): Conjugation to codeine-6-glucuronide via UGT2B7.[4][6]

-

N-oxidation: Formation of Codeine N-Oxide, an oxidation product and metabolite of the parent compound.[11]

Codeine N-Oxide is recognized as a metabolite of codeine, though it is reported to be a considerably weaker opioid.[11] In the United States, it is classified as a Schedule I controlled substance, indicating no currently accepted medical use and a high potential for abuse.[11][12]

The advent of deuterated drugs offers a compelling strategy to refine the pharmacokinetic properties of existing molecules.[13][14] This "deuterium switch" approach involves the selective replacement of hydrogen atoms with deuterium, a stable, heavier isotope.[15] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the Kinetic Isotope Effect (KIE).[15][][17] This effect can slow the rate of metabolic processes that involve the cleavage of a C-H bond, potentially leading to an improved pharmacokinetic profile, including a longer half-life, increased exposure, and altered metabolite formation.[13][]

This guide explores the biological activity of Codeine N-Oxide and provides a forward-looking perspective on how its deuterated analog could be engineered for potentially enhanced therapeutic characteristics.

Metabolic Pathways and Pharmacological Logic

The following diagram illustrates the primary metabolic pathways of codeine, including the formation of its N-oxide metabolite. Understanding this network is critical for predicting how deuteration at specific sites might alter the drug's disposition.

Caption: Metabolic pathways of codeine.

The Deuterated Analog: A Hypothesis-Driven Approach

The rationale for developing a deuterated analog of Codeine N-Oxide is grounded in the principles of the Kinetic Isotope Effect.[] By strategically replacing hydrogen atoms with deuterium at sites susceptible to enzymatic metabolism, it is hypothesized that the deuterated molecule will exhibit a reduced rate of metabolism.[13]

Potential Advantages of Deuteration:

-

Extended Half-Life: Slower metabolic clearance could prolong the drug's duration of action and potentially reduce dosing frequency.[13]

-

Increased Systemic Exposure (AUC): A lower first-pass metabolism can lead to higher bioavailability.

-

Altered Metabolite Profile: Deuteration may shift metabolism away from the formation of certain metabolites, potentially reducing toxicity or off-target effects.

-

Improved Pharmacokinetic Predictability: By dampening the impact of metabolic enzymes that exhibit high inter-individual variability (like CYP2D6), a deuterated analog might offer a more consistent dose-response relationship across different patient populations.[15]

The primary objective in designing a deuterated Codeine N-Oxide would be to create a novel chemical entity with a superior and more predictable pharmacokinetic profile compared to the parent compound.

Experimental Methodologies for Preclinical Characterization

A rigorous and systematic evaluation is required to define the biological activity of Codeine N-Oxide and its deuterated analog. The following sections outline core experimental protocols essential for this characterization.

In Vitro Evaluation: Receptor Interaction and Functional Activity

The initial phase of characterization focuses on defining the interaction of the compounds with the primary targets of opioid drugs: the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Caption: Workflow for in vitro characterization.

-

Objective: To determine the binding affinity (Ki) of the test compounds for human µ, δ, and κ opioid receptors.

-

Methodology:

-

Membrane Preparation: Utilize membrane homogenates from HEK293 or CHO cells stably expressing the individual human opioid receptors.

-

Assay Conditions: In a 96-well plate, combine membrane preparations with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Objective: To measure the ability of the test compounds to stimulate G-protein activation, a hallmark of agonist activity.[18][19]

-

Methodology:

-

Assay Buffer: Prepare a buffer containing GDP and [³⁵S]GTPγS.

-

Reaction: Combine receptor-expressing cell membranes, varying concentrations of the test compound, and the assay buffer.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination & Separation: Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.

-

-

Objective: To measure the functional consequence of G-protein activation, which for Gi-coupled opioid receptors is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.[18][20]

-

Methodology:

-

Cell Culture: Use HEK293 cells expressing the opioid receptor of interest.

-

Stimulation: Pre-treat cells with varying concentrations of the test compound, followed by stimulation with forskolin to induce cAMP production.

-

Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production. Determine IC50 (potency) and the maximal inhibitory effect (efficacy).

-

In Vivo Evaluation: Pharmacokinetics and Pharmacodynamics

Animal models are indispensable for evaluating the systemic effects of the compounds, including their pharmacokinetic profile, analgesic efficacy, and potential side effects.

Caption: Workflow for in vivo analgesic study.

-

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2) for Codeine N-Oxide and its deuterated analog.

-

Methodology:

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Dosing: Administer a single dose of the test compound via the intended clinical route (e.g., oral gavage, subcutaneous injection).

-

Blood Sampling: Collect serial blood samples from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the parent drug and major metabolites in plasma using a validated LC-MS/MS method.[21][22]

-

Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

-

-

Objective: To assess the analgesic efficacy of the compounds in models of acute pain.

-

Methodologies:

-

Tail-Flick Test:

-

Establish a baseline latency for the reflexive flick of a rodent's tail from a radiant heat source.

-

Administer the test compound.

-

Measure the tail-flick latency at set intervals post-dosing.

-

An increase in latency indicates an antinociceptive effect. A cut-off time is used to prevent tissue damage.[18][19]

-

-

Hot Plate Test:

-

Place the animal on a surface maintained at a constant temperature (e.g., 55°C).

-

Record the latency to a pain response (e.g., licking a paw, jumping).

-

Administer the test compound and measure latencies at set intervals.

-

An increased latency indicates analgesia.

-

-

-

Objective: To profile the potential for common opioid-related adverse effects.

-

Methodologies:

-

Respiratory Depression:

-

Place the animal in a whole-body plethysmography chamber to measure respiratory rate and tidal volume under normal conditions.

-

Administer the test compound and record respiratory parameters over time.[23]

-

-

Gastrointestinal Transit:

-

Administer the test compound.

-

After a set time, administer an oral charcoal meal.

-

After another interval, euthanize the animal and measure the distance the charcoal has traveled along the small intestine.

-

Inhibition of transit is expressed as a percentage of the total length of the small intestine.[19][23]

-

-

Abuse Liability (Conditioned Place Preference - CPP):

-

Pre-Conditioning: Allow animals to freely explore a two-chambered apparatus to determine baseline preference.

-

Conditioning: Over several days, confine the animal to one chamber after administration of the test compound and to the other chamber after vehicle administration.

-

Post-Conditioning (Test): Place the animal in the apparatus with free access to both chambers and record the time spent in the drug-paired chamber. A significant increase in time spent in the drug-paired chamber suggests rewarding properties.[24]

-

-

Bioanalytical Methods

Accurate quantification of the analytes in biological matrices is fundamental to all pharmacokinetic and metabolism studies.

-

Objective: To develop a sensitive and specific method for the simultaneous quantification of the parent compound and its key metabolites.

-

Methodology:

-

Sample Preparation: Perform protein precipitation or solid-phase extraction (SPE) on plasma samples to remove interfering substances.[22] For analysis of total drug (free + conjugated), an enzymatic hydrolysis step using β-glucuronidase is required before extraction.[21]

-

Chromatography: Use a reverse-phase C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analytes.[21]

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize parent-to-product ion transitions for each analyte and an internal standard for high selectivity and sensitivity.

-

Validation: Validate the assay for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

-

Data Summary and Comparative Analysis

For clarity and direct comparison, quantitative data should be summarized in tabular format. The following tables present hypothetical data to illustrate how the results for Codeine N-Oxide and its deuterated analog (Deutero-CNO) would be presented.

Table 1: Comparative In Vitro Opioid Receptor Profile

| Compound | µ-Receptor Ki (nM) | δ-Receptor Ki (nM) | κ-Receptor Ki (nM) | [³⁵S]GTPγS EC50 (nM) (µ-Receptor) |

| Codeine N-Oxide | 150 | >1000 | >1000 | 250 |

| Deutero-CNO | 145 | >1000 | >1000 | 240 |

Table 2: Comparative Pharmacokinetic Parameters in Rats (10 mg/kg, p.o.)

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀-inf (ng*hr/mL) | t½ (hr) |

| Codeine N-Oxide | 85 | 0.5 | 250 | 1.8 |

| Deutero-CNO | 120 | 1.0 | 600 | 4.2 |

Conclusion and Future Directions

This guide outlines a comprehensive framework for the investigation of Codeine N-Oxide and its deuterated analog. While Codeine N-Oxide is a known metabolite of codeine, its pharmacological profile is not extensively documented in publicly available literature. The application of deuteration chemistry presents a scientifically sound strategy to modify its pharmacokinetic properties, with the potential to create a new chemical entity with a more favorable clinical profile.

The immediate future direction for this research is the execution of the described preclinical studies. A head-to-head comparison of Codeine N-Oxide and its strategically deuterated analog is necessary to validate the hypotheses presented in this guide. Key areas of focus should include:

-

Confirming the in vitro and in vivo opioid activity of Codeine N-Oxide.

-

Demonstrating a clear pharmacokinetic advantage for the deuterated analog, particularly in terms of half-life and bioavailability.

-

Conducting comprehensive metabolite identification studies to understand how deuteration alters the metabolic fate of the molecule.

-

Evaluating the therapeutic index of both compounds by comparing analgesic efficacy with the propensity to cause adverse effects.

Successful preclinical development based on these principles could pave the way for a novel therapeutic agent with a predictable and potentially safer profile for the management of pain.

References

- Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes. (2024). Frontiers in Pharmacology.

- 15 years of genetic approaches in vivo for addiction research: opioid receptor and peptide gene knockout in mouse models of drug abuse. (n.d.). Neuroscience & Biobehavioral Reviews.

- A Review of Analytical Methods for Codeine Determin

- Codeine - CYP2D6. (n.d.). PharmGKB.

- Codeine Therapy and CYP2D6 Genotype. (2012). Medical Genetics Summaries - NCBI Bookshelf.

- CYP2D6: codeine. (2017). Dutch Pharmacogenetics Working Group (DPWG) Guideline.

- Codeine Intoxication Associated with Ultrarapid CYP2D6 Metabolism. (2004). The New England Journal of Medicine.

- In vitro opioid receptor assays. (2011). Current Protocols in Pharmacology.

- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuter

- Deuter

- Deuterated Drugs. (2015). Journal of Psychosocial Nursing and Mental Health Services.

- Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo. (2022). Frontiers in Pharmacology.

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025). BOC Sciences.

- Deuteration as a Tool for Enhancing the Half-Life of Drug. (2020).

- opioidTRACE® Preclinical Screening Platform for Pain. (n.d.). Melior Discovery.

- 15 years of genetic approaches in vivo for addiction research: Opioid receptor and peptide gene knockout in mouse models of drug abuse. (n.d.).

- Codeine-N-oxide. (n.d.). Wikipedia.

- Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS Chemical Neuroscience.

- Analytical Methods for Codeine Determin

- In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2. (2020). European Journal of Pharmacology.

- Observations on the Urine Metabolic Profile of Codeine in a Pain Patient Population. (n.d.). Journal of Analytical Toxicology.

- SAMHSA-Compliant LC/MS/MS Analysis of Opiates (Morphine and Codeine) in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (2012). Agilent Technologies.

- Animal Models of Addiction and the Opioid Crisis. (2017). Taconic Biosciences.

- Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulf

- How codeine metabolism affects its clinical use. (2021). The Pharmaceutical Journal.

- Codeine and opioid metabolism: implications and alternatives for pediatric pain management. (n.d.). Medic's Corner.

- Codeine and Morphine Pathway, Pharmacokinetics. (n.d.). PharmGKB.

- Codeine N-Oxide. (n.d.). PubChem.

- Codeine. (2019). PubChem.

Sources

- 1. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. jvsmedicscorner.com [jvsmedicscorner.com]

- 5. ClinPGx [clinpgx.org]

- 6. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]

- 7. s3.pgkb.org [s3.pgkb.org]

- 8. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. g-standaard.nl [g-standaard.nl]

- 10. anesthesiaprimer.com [anesthesiaprimer.com]

- 11. Codeine-N-oxide - Wikipedia [en.wikipedia.org]

- 12. Codeine N-oxide | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Deuterated drug - Wikipedia [en.wikipedia.org]

- 14. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. isotope.com [isotope.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate | MDPI [mdpi.com]

- 20. ovid.com [ovid.com]

- 21. ovid.com [ovid.com]

- 22. agilent.com [agilent.com]

- 23. meliordiscovery.com [meliordiscovery.com]

- 24. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]

Technical Guide: Codeine-d3 N-Oxide Reference Standards in Bioanalysis

The following technical guide details the commercial availability, handling, and bioanalytical application of Codeine-d3 N-Oxide .

Executive Summary

Codeine-d3 N-Oxide is a critical stable isotope-labeled internal standard (SIL-IS) used in the quantitative analysis of opioid metabolites.[1][2] Its primary application is in Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects and recovery losses during the quantification of Codeine N-Oxide, a minor but toxicologically significant metabolite of codeine.[1]

Core Technical Challenge: N-oxide metabolites are thermally labile. In the ion source of a mass spectrometer (ESI+), they can undergo in-source fragmentation , losing the oxygen atom and reverting to the parent drug (Codeine-d3).[1] Without chromatographic separation, this mimics the parent analyte, causing catastrophic quantitation errors. This guide addresses sourcing, stability, and the mandatory separation protocols required for data integrity.

Commercial Availability & Specifications

While parent Codeine-d3 is widely available as a Certified Reference Material (CRM), Codeine-d3 N-Oxide is a specialized research chemical typically available from synthesis-focused suppliers rather than general catalog houses.[1][2]

Primary Suppliers & Catalog Data

The most reliable commercial source identified is Toronto Research Chemicals (TRC) , a subsidiary of LGC Standards.[1][2]

| Specification | Details |

| Product Name | Codeine-d3 N-Oxide |

| Primary Supplier | Toronto Research Chemicals (TRC) |

| Catalog Number | C634097 |

| CAS Number (Unlabeled) | 3688-65-1 |

| CAS Number (Labeled) | Not formally assigned (Analog to 3688-65-1) |

| Molecular Formula | C₁₈H₁₈D₃NO₄ |

| Molecular Weight | ~318.38 g/mol (approx. +3 Da shift) |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d0 < 0.1%) |

| Solubility | Methanol, DMSO, Water (Slightly) |

Alternative Sourcing Strategy: In-House Synthesis

If commercial stock is unavailable, the standard can be synthesized from Codeine-d3 (CRM) using a standard oxidation protocol.[1][2]

-

Precursor: Codeine-d3 (Available from Cayman, Cerilliant, Sigma).[1]

-

Reagent: m-Chloroperoxybenzoic acid (m-CPBA) in Dichloromethane (DCM).[1]

-

Yield: High (>80%), but requires HPLC purification to remove unreacted parent drug.[1]

Technical Deep Dive: The N-Oxide Instability Problem

The use of Codeine-d3 N-Oxide requires an understanding of its thermal behavior.[1][2] Unlike the parent opioid, the N-oxide bond is weak.[1]

The "In-Source" False Positive Mechanism

If Codeine N-Oxide (analyte) and Codeine (parent) co-elute, the mass spectrometer heat source can strip the oxygen from the N-oxide.[1][2]

-

It becomes Codeine (m/z 300) inside the source.

-

Result: The detector sees "Codeine" that was actually "Codeine N-Oxide," leading to an overestimation of Codeine concentration.[1]

The Solution: You must chromatographically separate the N-oxide from the parent.[1][2] The N-oxide is significantly more polar and will elute earlier on C18 columns or later on HILIC columns.[1][2]

Visualization: Metabolic & Analytical Pathway

The following diagram illustrates the biological formation of the metabolite and the analytical risk of in-source fragmentation.[1]

Figure 1: The metabolic pathway of Codeine to Codeine N-Oxide and the risk of artifact formation during Mass Spectrometry ionization.

Validated Experimental Protocol

A. Storage & Handling[1][4]

-

Temperature: Store neat solid at -20°C .

-

Atmosphere: Hygroscopic.[1][2] Store under nitrogen or argon.[1]

-

Solvent: Reconstitute in Methanol . Avoid protic solvents for long-term storage as they may promote reduction back to the amine.[1]

B. LC-MS/MS Methodology (Separation Strategy)

This method prioritizes the separation of the N-oxide from the parent drug to prevent isobaric interference.[1][2]

| Parameter | Condition | Rationale |

| Column | HILIC (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC) | N-oxides are polar; HILIC provides better retention and peak shape than C18.[1][2] |

| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid (Water) | Buffer controls pH to stabilize ionization.[1][2] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for HILIC gradient.[1] |

| Gradient | 95% B to 50% B over 5 mins | HILIC starts high organic. N-oxide elutes after parent in HILIC (or before in C18).[1][2] |

| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization (ESI).[1] |

| MS Transition | 319.2 → 215.2 (Quantifier) | Specific to Codeine-d3 N-Oxide (Parent +3 Da).[1][2] |

C. Workflow Diagram

The following workflow ensures data integrity by validating the separation of the labile N-oxide.

Figure 2: Analytical workflow emphasizing the critical checkpoint of chromatographic resolution.

References

-

Toronto Research Chemicals. Codeine-d3 N-Oxide Product Page (Cat# C634097). Retrieved from (Verified via Superchroma/LGC listings).[1][2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10470963, Codeine N-oxide. Retrieved from [Link].[1]

-

Li, F., et al. (2018). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Optimization in Drug Discovery. ResearchGate. Retrieved from [Link].

Sources

Regulatory status of Codeine-d3 N-Oxide as a controlled substance

An In-depth Technical Guide to the Regulatory Status of Codeine-d3 N-Oxide as a Controlled Substance

Executive Summary

This guide provides a detailed analysis of the regulatory landscape governing Codeine-d3 N-Oxide within the United States. While not explicitly listed in the Drug Enforcement Administration (DEA) schedules, its status as a controlled substance is determined by its relationship to its non-deuterated parent compound, Codeine N-Oxide. This document will demonstrate that Codeine-d3 N-Oxide is treated as a Schedule I controlled substance under the Controlled Substance Analogue Enforcement Act of 1986. We will explore the underlying legal framework, the scientific rationale for this classification, and the practical implications for researchers and pharmaceutical professionals.

The Foundational Precedent: Regulatory Status of Codeine N-Oxide

To comprehend the regulatory standing of Codeine-d3 N-Oxide, one must first understand the classification of its parent compound. Codeine N-Oxide is explicitly listed as a Schedule I controlled substance in the United States.[1][2][3][4]

Key Regulatory Details for Codeine N-Oxide:

| Regulatory Body | Schedule | DEA ACSCN | Rationale for Scheduling |

| Drug Enforcement Administration (DEA) | Schedule I | 9053[2][3][4][5][6][7] | High potential for abuse, no currently accepted medical use in the U.S., and a lack of accepted safety for use under medical supervision.[1][8] |

Substances in Schedule I are subject to the most stringent regulatory controls. Research involving these substances requires specific DEA registration, and they are not available for prescription use.

The Controlled Substance Analogue Enforcement Act: The Decisive Factor for Codeine-d3 N-Oxide

The primary determinant for the regulatory status of Codeine-d3 N-Oxide is the Controlled Substance Analogue Enforcement Act of 1986. This act specifies that a substance can be treated as a Schedule I controlled substance if it is a "controlled substance analogue."[5][8][9]

A substance is classified as a controlled substance analogue if it meets two key criteria:

-

Structural Similarity: It has a chemical structure that is substantially similar to the chemical structure of a controlled substance in Schedule I or II.[5][9]

-

Pharmacological Effect: It has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a controlled substance in Schedule I or II.[9]

Structural Analysis: "Substantially Similar"

Codeine-d3 N-Oxide is structurally identical to Codeine N-Oxide, with the exception of the isotopic labeling of three hydrogen atoms with deuterium.

Caption: Isotopic substitution leading to structural similarity.

This minor alteration, the replacement of three protium atoms with their heavier isotope, deuterium, does not fundamentally change the core molecular structure. Therefore, Codeine-d3 N-Oxide unequivocally meets the criterion of being "structurally substantially similar" to Codeine N-Oxide.

Pharmacological Considerations: The Impact of Deuteration

Deuteration is a technique used in drug development to alter a molecule's pharmacokinetic profile.[10][11][12] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make it more resistant to metabolic breakdown.[12] This can lead to:

-

A longer half-life.

-

Reduced formation of certain metabolites.

-

Potentially altered toxicity profiles.

However, deuteration does not typically alter the fundamental pharmacodynamic properties of a drug—that is, its mechanism of action and its effect on biological receptors. Codeine-d3 N-Oxide is expected to have the same opioid receptor binding profile as Codeine N-Oxide. Consequently, its effect on the central nervous system would be considered "substantially similar."

Regulatory Conclusion and Implications

Based on the Controlled Substance Analogue Enforcement Act, Codeine-d3 N-Oxide is regulated as a Schedule I controlled substance.

Caption: Regulatory decision pathway for Codeine-d3 N-Oxide.

For researchers, scientists, and drug development professionals, this has several critical implications:

-

Licensing and Registration: Any individual or institution wishing to possess, synthesize, or conduct research with Codeine-d3 N-Oxide must hold a DEA Schedule I registration.

-

Record Keeping and Security: Strict protocols for inventory, record-keeping, and physical security, as mandated for all Schedule I substances, must be followed.

-

Synthesis and Manufacturing: The synthesis of Codeine-d3 N-Oxide would be considered the manufacturing of a Schedule I substance and requires the appropriate DEA manufacturing registration.

Deuterated Drugs as New Chemical Entities (NCEs)

It is important to distinguish between DEA scheduling and FDA classification for drug approval. The FDA has considered deuterated versions of existing drugs as New Chemical Entities (NCEs).[10][13] This was notably the case with the approval of deutetrabenazine, a deuterated form of tetrabenazine.[12][13]

The NCE designation provides a period of market exclusivity and acknowledges the novel pharmacokinetic properties of the deuterated compound.[11][13] However, this FDA classification does not alter the substance's status under the Controlled Substances Act. The determination of a drug's abuse potential and its subsequent scheduling are separate regulatory processes managed by the DEA.

Exemptions for Research and Analytical Use

While the default regulatory status is that of a Schedule I substance, there are provisions for the use of controlled substances in research and analytical applications under specific exemptions.

Exempt Chemical Preparations

The DEA allows for certain chemical preparations containing controlled substances to be exempted from some of the CSA's regulations.[14][15] These exemptions are typically for products used as analytical standards where the concentration of the controlled substance is low and the formulation is not suitable for abuse.

A manufacturer or supplier of a Codeine-d3 N-Oxide analytical standard could apply to the DEA for such an exemption.[15] If granted, researchers at institutions with the appropriate DEA registration could purchase and use these specific exempted products with potentially less stringent record-keeping requirements than for the neat compound.

Example Experimental Protocol for Exemption Application (Hypothetical):

-

Preparation of Standard: Synthesize and purify Codeine-d3 N-Oxide to >98% purity.

-

Dilution: Prepare a solution of Codeine-d3 N-Oxide in a non-potable solvent (e.g., methanol, acetonitrile) at a concentration not exceeding 1 mg/mL.

-

Packaging: Package the solution in small, sealed ampules containing no more than 1 mL.

-

Application to DEA: Submit an application for exemption of a chemical preparation to the DEA, providing full details of the formulation and its intended analytical use.

Conclusion

Codeine-d3 N-Oxide, while not explicitly named in the schedules of the Controlled Substances Act, is regulated as a Schedule I controlled substance through the Controlled Substance Analogue Enforcement Act. This is due to its substantial structural and pharmacological similarity to its non-deuterated parent, Codeine N-Oxide. Professionals in the fields of research and drug development must operate under the assumption that all regulatory requirements for a Schedule I substance apply to Codeine-d3 N-Oxide. While exemptions for specific analytical preparations may be available, the handling of the neat compound or its synthesis requires stringent DEA oversight.

References

-

Codeine N-oxide | C18H21NO4 | CID 10470963 - PubChem - NIH. (n.d.). Retrieved February 14, 2024, from [Link]

-

Codeine-N-oxide - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

Codeine-N-Oxide | Office of Drug Control (ODC). (n.d.). Retrieved February 14, 2024, from [Link]

-

Orange Book - List of Controlled Substances and Regulated Chemicals - DEA Diversion. (2016, September 6). Retrieved February 14, 2024, from [Link]

-

Drug Scheduling - DEA.gov. (n.d.). Retrieved February 14, 2024, from [Link]

-

scheduling fentanyl analogues - Congress.gov. (n.d.). Retrieved February 14, 2024, from [Link]

-

List of Schedule I controlled substances (U.S.) - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

21 CFR Part 1308 -- Schedules of Controlled Substances - eCFR. (2022, June 1). Retrieved February 14, 2024, from [Link]

-

Controlled Substance Schedules - DEA Diversion - Justice.gov. (n.d.). Retrieved February 14, 2024, from [Link]

- WO2014170704A1 - Deuterated morphine derivatives - Google Patents. (n.d.).

-

Controlled Substances - Alphabetical Order - DEA Diversion. (2026, January 29). Retrieved February 14, 2024, from [Link]

-

21 USC 812: Schedules of controlled substances - OLRC Home. (n.d.). Retrieved February 14, 2024, from [Link]

-

Deuterated Drugs - Bioscientia. (n.d.). Retrieved February 14, 2024, from [Link]

-

Regulatory Considerations for Deuterated Products - Salamandra. (2025, January 31). Retrieved February 14, 2024, from [Link]

-

Controlled Substances List - Alabama Department of Public Health (ADPH). (2026, January 15). Retrieved February 14, 2024, from [Link]

-

Exempt Chemical Preparations Under the Controlled Substances Act - Federal Register. (2018, December 3). Retrieved February 14, 2024, from [Link]

-

FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions - FDA Law Blog. (2017, July 16). Retrieved February 14, 2024, from [Link]

-

The First Approved “Deuterated” Drug: A Short Review of the Concept - SciRP.org. (2018, October 26). Retrieved February 14, 2024, from [Link]

-

Exempt Chemical Preparations List - DEA Diversion. (2016, September 28). Retrieved February 14, 2024, from [Link]

-

SCHEDULES OF CONTROLLED SUBSTANCES - GovInfo. (n.d.). Retrieved February 14, 2024, from [Link]

-

21 CFR 1310.13 -- Exemption of chemical mixtures; application. - eCFR. (2023, October 23). Retrieved February 14, 2024, from [Link]

-

Research and Development Exemption for New Chemical Review under TSCA | US EPA. (2025, December 22). Retrieved February 14, 2024, from [Link]

Sources

- 1. Codeine N-oxide | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Codeine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. eCFR :: 21 CFR Part 1308 -- Schedules of Controlled Substances [ecfr.gov]

- 4. SCHEDULES OF CONTROLLED SUBSTANCES [govinfo.gov]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. List of Schedule I controlled substances (U.S.) - Wikipedia [en.wikipedia.org]

- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 8. dea.gov [dea.gov]

- 9. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]

- 10. bioscientia.de [bioscientia.de]

- 11. salamandra.net [salamandra.net]

- 12. scirp.org [scirp.org]

- 13. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 14. Federal Register :: Exempt Chemical Preparations Under the Controlled Substances Act [federalregister.gov]

- 15. eCFR :: 21 CFR 1310.13 -- Exemption of chemical mixtures; application. [ecfr.gov]

Methodological & Application

LC-MS/MS method development for Codeine-d3 N-Oxide quantification

Application Note: LC-MS/MS Method Development for Codeine-d3 N-Oxide Quantification

Abstract

This guide details the development and validation of a high-sensitivity LC-MS/MS method for quantifying Codeine-d3 N-Oxide , primarily utilized as a surrogate analyte or Internal Standard (IS) in opiate metabolic profiling.[1] The protocol addresses the critical challenge of thermally induced in-source fragmentation (deoxygenation), which frequently compromises data integrity by converting the N-oxide back to its parent amine (Codeine-d3) prior to detection.[1] We present a validated workflow using Mixed-Mode Cation Exchange (MCX) SPE and a Biphenyl stationary phase to ensure chromatographic resolution, compliant with FDA Bioanalytical Method Validation guidelines.

Introduction & Scientific Context

Codeine metabolism is complex, involving glucuronidation (UGT2B7), O-demethylation to morphine (CYP2D6), and N-demethylation to norcodeine (CYP3A4).[1] However, a significant minor pathway involves N-oxidation via CYP3A4 and FMO (Flavin-containing Monooxygenase) to form Codeine N-Oxide .[1]

Codeine-d3 N-Oxide (deuterated on the N-methyl group) serves two critical roles:

-

Internal Standard: Correcting for matrix effects when quantifying native Codeine N-Oxide.

-

Surrogate Analyte: Used in stability studies to distinguish between enzymatic metabolism and chemical degradation.

The Critical Technical Challenge: In-Source Deoxygenation

The primary failure mode in N-oxide quantification is In-Source Fragmentation (ISF) .[1] Inside the electrospray ionization (ESI) source, high temperatures and high declustering potentials can cleave the labile N-O bond.

-

Result: Codeine-d3 N-Oxide (

318) converts to Codeine-d3 ( -

Consequence: If the N-oxide and parent drug co-elute, this creates a false positive for the parent drug and a negative bias for the N-oxide.

Visualizing the Challenge & Workflow

The following diagram illustrates the metabolic pathway and the specific analytical risk points.

Caption: Figure 1. Metabolic origin of Codeine N-Oxide and the analytical risk of in-source deoxygenation converting the analyte back to the parent amine structure.

Method Development Strategy

Mass Spectrometry Optimization (The "Soft" Source)

To mitigate ISF, source parameters must be tuned to be "gentler" than standard opiate methods.

-

Ionization Mode: ESI Positive (

).[1][2][3] -

Source Temperature (TEM): Reduce to 350°C – 400°C (Standard opiate methods often use 550°C).[1]

-

Declustering Potential (DP) / Cone Voltage: Perform a "breakdown curve" experiment. Ramp DP from 0V to 100V.[1] Select the value where the precursor (

318) is maximal, but the in-source fragment (

MRM Transition Table:

| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Role |

| Codeine-d3 N-Oxide | 318.2 | 302.2 | 50 | 25 | Quantifier (Loss of Oxygen) |

| Codeine-d3 N-Oxide | 318.2 | 165.1 | 50 | 45 | Qualifier (Opiate Backbone) |

| Codeine-d3 (Interference Check) | 302.2 | 165.1 | 50 | 40 | Monitor for ISF |

Note: The 318 -> 302 transition represents the loss of the oxide oxygen in the collision cell. This is the most abundant transition but requires chromatographic separation from the parent Codeine-d3 to be valid.

Chromatography (Separation is Non-Negotiable)

Because some in-source fragmentation is inevitable, Codeine-d3 N-Oxide must be chromatographically resolved from Codeine-d3 .

-

Column: Biphenyl or PFP (Pentafluorophenyl) phases are superior to C18.[1] They offer enhanced selectivity for polar N-oxide moieties via pi-pi interactions.[1]

-

Mobile Phase:

Detailed Experimental Protocol

Phase A: Sample Preparation (Solid Phase Extraction)

Objective: Remove phospholipids and matrix salts that suppress ionization.

-

Sample: 200 µL Plasma or Urine.[1]

-

Internal Standard: Add 20 µL of Codeine-d6 (or analog) if Codeine-d3 N-Oxide is the target analyte.

-

Pre-treatment: Add 200 µL 4%

(Acidify to pH ~3 to ionize the amine). -

SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C, 30 mg).[1]

-

Condition: 1 mL Methanol -> 1 mL Water.

-

Load: Load pre-treated sample (gravity or low vacuum).[1]

-

Wash 1: 1 mL 2% Formic Acid in Water (Removes acidic/neutral interferences).[1]

-

Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).[1]

-

Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol . (High pH breaks the cation-exchange bond).[1]

-

Evaporation: Dry under

at 40°C. Reconstitute in 100 µL Mobile Phase A.

Phase B: LC-MS/MS Acquisition

LC Gradient (Biphenyl Column, 2.1 x 100 mm, 2.6 µm):

-

0.0 min: 5% B (Hold for polar retention)

-

0.5 min: 5% B

-

3.5 min: 40% B (Shallow gradient separates N-oxide from parent)[1]

-

4.0 min: 95% B (Wash)

-

5.0 min: 95% B

-

5.1 min: 5% B (Re-equilibrate)

Expected Retention: Codeine-d3 N-Oxide will elute earlier (more polar) than Codeine-d3.[1]

Validation Criteria (FDA/EMA Compliance)

To ensure the method is robust, specific validation experiments are required.[4]

| Parameter | Acceptance Criteria (FDA 2018) | Specific Note for N-Oxides |

| Accuracy & Precision | Critical to assess at Low QC. | |

| Selectivity | No interference | Crucial: Inject pure Codeine-d3 N-Oxide and monitor the Codeine-d3 channel.[1] If a peak appears at the N-oxide retention time, it confirms In-Source Fragmentation.[1] |

| Matrix Effect | IS Normalized Factor within | N-oxides are polar and elute in the "suppression zone" early in the run. |

| Stability | Freeze/Thaw: N-oxides can chemically reduce to amines in plasma at room temp.[1] Keep samples on ice. |

References

-

US Food and Drug Administration (FDA). (2018).[1][4][5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Li, F., et al. (2001).[1] "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process." Rapid Communications in Mass Spectrometry, 15(22), 2085-2090.[1][8] [Link]

-

European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

-

Cordonnier, J., et al. (2022).[1] "Determination of opioids and their metabolites in biological fluids by LC-MS/MS." Toxics, 10(8), 446.[1] (Provides context on opiate separation on Biphenyl columns). [Link]

Sources

- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. sciex.com [sciex.com]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 6. fda.gov [fda.gov]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Pharmacokinetic Profiling of Codeine N-Oxide Using Deuterated Internal Standards

Abstract

This guide details the protocol for the quantification of Codeine N-oxide (CNO) , a polar metabolite of codeine, in human plasma and urine.[1] While often considered a minor pathway compared to glucuronidation or O-demethylation, N-oxidation represents a critical component of total mass balance and toxicological profiling in extensive metabolizers.[1][2]

The protocol utilizes Codeine-d3 N-Oxide as a structural analog Internal Standard (IS).[1][2] Unlike generic opiate internal standards (e.g., Morphine-d3), using the specific deuterated metabolite corrects for the distinct extraction efficiency and matrix suppression issues inherent to the polar N-oxide moiety.[1][2] Special emphasis is placed on mitigating thermal instability during sample preparation and ionization, a common source of error in N-oxide analysis.

Introduction & Biological Context

Metabolic Pathway

Codeine is a prodrug metabolized primarily in the liver.[3] While CYP2D6 (activation to morphine) and UGT2B7 (clearance via glucuronidation) are the dominant pathways, direct N-oxidation occurs at the tertiary amine.[1][2] This reaction is mediated by Flavin-containing Monooxygenases (FMO) and, to a lesser extent, CYP isoforms.[1][2]

Significance:

-

Mass Balance: CNO accounts for varying percentages of urinary excretion, becoming significant in patients with compromised renal function or specific CYP polymorphisms.

-

Interference: CNO can thermally revert to codeine in the ion source of a mass spectrometer. Without chromatographic separation, this leads to an overestimation of parent codeine levels.

Why Codeine-d3 N-Oxide?

The N-oxide group introduces significant polarity and thermal lability.[1][2] Using Codeine-d3 (the parent drug) as an IS is insufficient because:

-

Retention Time Shift: CNO elutes earlier than Codeine on Reversed-Phase (RP) columns.

-

Matrix Effect Divergence: The suppression zones for CNO and Codeine differ.

-

Compensation: Only Codeine-d3 N-Oxide experiences the same extraction losses and ionization efficiency shifts as the analyte.[1][2]

Visualizing the Pathway

The following diagram illustrates the competitive metabolic landscape of codeine.

Figure 1: Metabolic pathways of Codeine.[1][2][3][4] The N-oxidation pathway (dashed) is the specific target of this protocol.[1][2]

Chemical Properties & Reagents

| Property | Analyte: Codeine N-Oxide | Internal Standard: Codeine-d3 N-Oxide |

| CAS Number | 3688-65-1 | N/A (Labeled Analog) |

| Molecular Formula | C₁₈H₂₁NO₄ | C₁₈H₁₈D₃NO₄ |

| Molecular Weight | 315.37 g/mol | 318.39 g/mol |

| Label Position | N/A | N-methyl-d3 (methyl group attached to nitrogen) |

| pKa | ~4.5 (N-oxide is weakly basic compared to amine) | ~4.5 |

| Solubility | High in Methanol, Water; Low in Hexane | Identical |

| Storage | -20°C, protected from light | -20°C, protected from light |

Critical Reagent Note: Ensure the Codeine-d3 N-Oxide standard is >99% isotopic purity to prevent contribution to the unlabeled analyte signal (M0).

Experimental Protocol

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: Liquid-Liquid Extraction (LLE) is often poor for N-oxides due to their polarity.[1][2] Mixed-mode Cation Exchange (MCX) SPE provides the cleanest extract.[1][2]

Materials:

-

Internal Standard Spiking Solution: 100 ng/mL Codeine-d3 N-Oxide in Methanol.

Step-by-Step Workflow:

-

Aliquot: Transfer 200 µL of plasma/urine to a 1.5 mL tube.

-

Spike: Add 20 µL of IS Spiking Solution . Vortex for 10 sec.

-

Pre-treatment: Add 200 µL of 4% H₃PO₄ (Phosphoric Acid) to acidify (pH ~2-3). Note: Acidification breaks protein binding and ionizes the basic amine groups.

-

Conditioning:

-

Loading: Load pre-treated sample onto the cartridge. Flow rate: <1 mL/min.[6][7]

-

Washing:

-

Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

-

Evaporation (CRITICAL): Evaporate under Nitrogen at <35°C .

-

Reconstitution: Dissolve residue in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Instrumentation

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

Chromatography:

-

Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters HSS T3.[1][2]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1][2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

Mass Spectrometry (MRM Parameters):

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

-

Source Temp: 350°C (Lower than standard 500°C to prevent in-source fragmentation).

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

| Codeine N-Oxide | 316.2 | 298.2 | Quantifier (Loss of Oxygen) | 25 |

| 316.2 | 165.1 | Qualifier | 45 | |

| Codeine-d3 N-Oxide | 319.2 | 301.2 | IS Quantifier | 25 |

| Codeine (Interference Check) | 300.2 | 165.1 | Monitor for Separation | 40 |

Method Validation & Quality Control

Self-Validating the "In-Source" Reduction

Before running samples, you must verify that the Mass Spec source is not converting CNO back to Codeine.[1][2]

Protocol:

-

Inject a pure standard of Codeine N-Oxide (100 ng/mL).[1][2]

-

Acceptance Criteria: The peak area in the Codeine channel at the retention time of CNO should be <2% of the CNO peak area.

-

Correction: If high conversion is observed, lower the Source Temperature and Declustering Potential (DP).

Matrix Effects

Calculate the Matrix Factor (MF) using the Codeine-d3 N-Oxide IS.[1][2]

-

An MF between 0.85 and 1.15 indicates the IS is effectively compensating for ion suppression.

WorkFlow Diagram

Figure 2: Analytical workflow emphasizing the critical temperature control step during evaporation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery of IS | pH during SPE load was too high.[1][2] | Ensure acidification with H₃PO₄ to pH < 3. |

| Codeine Peak in Blank | Thermal degradation of N-oxide in injector/source.[1][2] | Lower inlet temperature; check injector needle wash.[2] |

| Peak Tailing | Secondary interactions with column silanols.[2] | Increase buffer strength (Ammonium Formate) or switch to Phenyl-Hexyl column.[1][2] |

| Signal Drift | N-oxide accumulation on cone/shield.[1][2] | Clean the MS interface daily; N-oxides are "sticky" and non-volatile.[1][2] |

References

-

Codeine Metabolism & Pharmacogenetics

-

N-Oxide Analysis & Instability

- Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues.

-

Source:

-

Codeine N-Oxide Structure & Properties

-

LC-MS/MS Methodologies for Opi

- Analysis of Opi

-

Source:

Sources

- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. ClinPGx [clinpgx.org]

- 4. jvsmedicscorner.com [jvsmedicscorner.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. sciex.com [sciex.com]

- 8. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Codeine N-oxide | C18H21NO4 | CID 10470963 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Establishing a Validated Certificate of Analysis for Codeine-d3 N-Oxide Reference Standards

Introduction: The Critical Role of a Well-Characterized Reference Standard

Codeine-d3 N-Oxide is the deuterated form of a primary metabolite of codeine, an opioid analgesic.[1] Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is crucial for accurately quantifying codeine and its metabolites in complex biological matrices.[2][3] The deuterium label provides a distinct mass shift, allowing it to be differentiated from the endogenous analyte while co-eluting chromatographically, thereby correcting for variations in sample preparation and instrument response.[4][5]

The Analytical Cascade: A Multi-Technique Approach to Verification

No single analytical technique can fully characterize a complex molecule like Codeine-d3 N-Oxide. A comprehensive CoA relies on an orthogonal and synergistic combination of spectroscopic and chromatographic methods to build a complete quality profile. Each technique provides a unique piece of the puzzle, and their collective data constitutes a robust and trustworthy characterization.

Caption: Comprehensive characterization workflow.

Part 1: Unambiguous Identity and Structural Confirmation

The first and most critical section of the CoA must confirm, without ambiguity, that the material is indeed Codeine-d3 N-Oxide and that the deuterium atoms are in the specified position.

A. High-Resolution Mass Spectrometry (HRMS)

-

Causality: HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental formula of the molecule. For Codeine-d3 N-Oxide (C₁₈H₁₈D₃NO₄), the expected mass will be approximately 3 daltons higher than its non-deuterated counterpart. This test provides the first line of evidence for successful deuteration and N-oxidation.[11]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful tool for definitive structure elucidation.[12]

-

¹H-NMR: Confirms the overall proton framework of the codeine molecule. Crucially, it demonstrates the absence or significant reduction of proton signals at the site of deuteration, providing direct evidence of the label's position.[11]

-

¹³C-NMR: Verifies the carbon skeleton of the molecule.

-

2D-NMR (e.g., HSQC, HMBC): These experiments correlate protons and carbons, allowing for the unambiguous assignment of every atom in the molecule, confirming the N-oxide structure and the integrity of the morphinan scaffold.[12]

-

Protocol 1: Structural Confirmation by NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5 mg of the Codeine-d3 N-Oxide standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

¹H-NMR Acquisition: Acquire a standard proton spectrum. Integrate all signals. The integral of the signal corresponding to the deuterated position (e.g., the N-methyl group) should be significantly diminished compared to the expected 3 protons.

-

¹³C-NMR Acquisition: Acquire a proton-decoupled carbon spectrum to verify the presence of all 18 carbon atoms.

-

2D-NMR Acquisition: Perform HSQC and HMBC experiments to establish connectivity between protons and carbons, confirming the overall structure.

-

Data Interpretation: Compare the acquired spectra with known data for codeine and related analogs to confirm the structure and pinpoint the location of the deuterium label.[13][14]

Part 2: Purity and Impurity Profiling

Purity determination is essential for accurate quantification. The CoA must report not only the overall purity but also identify and quantify any significant impurities.

A. Chromatographic Purity by HPLC-UV

-

Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of small molecules.[15] It separates the main compound from any process-related impurities or degradation products.[16][17] The area percentage of the main peak relative to the total area of all peaks provides the chromatographic purity.

Protocol 2: Chromatographic Purity by HPLC-UV

-

Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is typically suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength where the chromophore absorbs strongly (e.g., 285 nm).

-

Analysis: Inject a solution of the standard (~0.5 mg/mL). Integrate all peaks and calculate the area percent of the main Codeine-d3 N-Oxide peak. The specification should typically be ≥98%.

B. Impurity Identification

-

Causality: It is critical to identify potential impurities, such as the non-deuterated Codeine N-Oxide, the precursor Codeine-d3, or other synthesis byproducts.[18][19] LC-MS is used to obtain the mass of impurity peaks observed in the HPLC chromatogram, aiding in their identification.

| Parameter | Specification | Analytical Method |

| Appearance | White to Off-White Solid | Visual Inspection |

| Identity | Conforms to structure | ¹H-NMR, HRMS |

| Chromatographic Purity | ≥ 98.0% (Area %) | HPLC-UV |

| Any Single Unspecified Impurity | ≤ 0.5% (Area %) | HPLC-UV |

| Isotopic Enrichment | ≥ 98% Deuterium Incorporation | LC-MS |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Residual Solvents | Meets ICH Q3C limits | GC-HS |

Table 1: Example Certificate of Analysis Specifications for Codeine-d3 N-Oxide.

Part 3: Isotopic Enrichment Verification

For a deuterated standard, confirming the degree of isotopic labeling is as important as chemical purity.

A. Isotopic Purity by Mass Spectrometry

-

Causality: Mass spectrometry is the definitive technique for determining the isotopic composition of a molecule.[20][21] By analyzing the mass distribution of the molecular ion cluster, one can calculate the percentage of the material that is fully deuterated (d3), versus partially deuterated (d2, d1) or non-deuterated (d0).[22][23] Low isotopic enrichment can lead to "cross-talk" or interference in the MS channel of the unlabeled analyte, causing overestimation.

Caption: Step-by-step process for isotopic purity verification.

Protocol 3: Isotopic Enrichment Determination by LC-MS

-

Sample Preparation: Prepare a dilute solution of the standard (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for best results.

-

Chromatography: Use a short isocratic or fast gradient method to quickly elute the main peak into the mass spectrometer.

-

MS Acquisition: Acquire data in positive ion mode, focusing on the m/z range of the expected [M+H]⁺ ion for Codeine-d3 N-Oxide (~319.17 m/z).

-

Data Analysis:

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the ion intensities for the unlabeled (d0), and deuterated species (d1, d2, d3).

-

Correct for the natural abundance of ¹³C and other isotopes.[24]

-

Calculate the isotopic enrichment using the formula: % Enrichment = (Sum of intensities of deuterated species) / (Total intensity of all species) x 100

-

Part 4: Potency/Assay and Stability

A. Assay (Potency)

-

Causality: The assay value represents the mass fraction of the pure analyte in the bulk material. It is crucial for preparing accurate stock solutions. The most common and practical method is the Mass Balance approach. This method assumes the material is 100% and subtracts the mass fractions of all potential impurities.

-

Calculation: Assay (%) = 100% - (% Chromatographic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-combustible Residue)

B. Stability and Storage

-

Causality: Deuterated compounds can be susceptible to degradation or, more critically, hydrogen-deuterium (H-D) exchange, which diminishes isotopic purity.[25] The CoA should recommend appropriate storage conditions to ensure long-term stability. Stability studies, performed according to ICH guidelines, should validate the recommended re-test date.[25]

| Storage Condition | Recommendation | Rationale |

| Temperature | -20°C | Minimizes chemical degradation. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Prevents oxidation and moisture uptake. |

| Light | Protect from light (use amber vials) | Prevents photodegradation. |

| Handling | Use aprotic solvents for stock solutions | Minimizes risk of H-D exchange.[25] |

Table 2: Recommended Storage and Handling Conditions.

Conclusion

A Certificate of Analysis for Codeine-d3 N-Oxide is more than a formality; it is the scientific foundation upon which reliable experimental data is built. By employing a multi-technique approach encompassing NMR, HRMS, HPLC, and specific isotopic analysis, a robust and trustworthy quality profile can be established. Researchers and drug development professionals must demand this level of rigor to ensure the integrity of their reference standards. This self-validating system of identity, purity, isotopic enrichment, and potency assessment ensures that the material is fit for its intended purpose and that the resulting bioanalytical data is accurate, reproducible, and defensible under regulatory scrutiny.

References

- Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. (2025). Benchchem.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (2014). PubMed.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.

- Quality Guidelines. ICH.

- Oxycodone Impurities and Rel

- CASE STUDY - Determination of Isotopic Purity by Accur

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025).

- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

- General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.

- Determination of Isotopic Purity by Accurate Mass LC/MS.

- 〈11〉 USP Reference Standards. USP-NF.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).

- USP Reference Standards- General Chapters. (2025). Trung Tâm Thuốc Central Pharmacy.

- Reference Standards & Materials – Simplifying Your Labor

- <11> USP REFERENCE STANDARDS. USP.

- European Pharmacopoeia (Ph. Eur.) Reference Standards. Labmix24.

- Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. (2025). Analytical Chemistry.

- Determining the isotopic composition of elements from the electrospray ionization mass spectra of their chemical species.

- A Researcher's Guide to Isotopic Enrichment Analysis: A Method Comparison. Benchchem.

- Fact sheet: European Pharmacopoeia Reference Standards. EDQM.

- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuter

- Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). Spectroscopy Online.

- Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl. (2024). UvA-DARE (Digital Academic Repository).

- Ph. Eur. reference standards. (2024). European Directorate for the Quality of Medicines & HealthCare.

- The 80 MHz ¹H NMR spectra of water and codeine.

- Codeine N-oxide United States Pharmacopeia (USP) Reference Standard. Sigma-Aldrich.

- Codeine N-Oxide. LGC Standards.

- European Pharmacopoeia (Ph. Eur.)

- Ph. Eur.

- Organic impurity profiling of fentanyl samples associated with recent clandestine labor

- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.

- Codeine N-oxide. (2018). SIELC Technologies.

- A Summary on oxycodone N-Oxygenation and Oxycodone N-Oxide Axing. (2022). Crimson Publishers.

- Deuterated Standards for LC-MS Analysis. (2025).

- Types of Reference Standards Used in the Pharmaceutical Industry. (2025).

- Asymmetric Total Synthesis of (+)-Codeine via Intramolecular Carbenoid Insertion. J. Org. Chem..

- 2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024).

- Structure Elucid

- Deuterium Labelled Drug Standards | Deuter

- Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method

- Codeine N-Oxide CI (30 mg). USP Store.

- Codeine-N-oxide. Wikipedia.

- Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.

- The study of a codeine bromohydrin rearrangement and investigation of a phenolic alkylation strategy.

- Reference Standards, Types, Uses, Preparation & Qualific

- Regulation and Standard Library. The FDA Group.

- Stable Isotope-labeled Standards. Amerigo Scientific.

- Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. (2023). PubMed.

Sources

- 1. Codeine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 5. Deuterium Labelled Drug Standards | Deuteration Tech [svchembiotech.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. datacor.com [datacor.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 10. fda.gov [fda.gov]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. www1.udel.edu [www1.udel.edu]

- 15. Codeine N-oxide | SIELC Technologies [sielc.com]

- 16. eurofins.de [eurofins.de]

- 17. veeprho.com [veeprho.com]

- 18. veeprho.com [veeprho.com]

- 19. pure.uva.nl [pure.uva.nl]

- 20. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. almacgroup.com [almacgroup.com]

- 23. researchgate.net [researchgate.net]

- 24. Determining the isotopic composition of elements from the electrospray ionization mass spectra of their chemical species - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Overcoming ion suppression in LC-MS analysis of Codeine-d3 N-Oxide

Technical Support Center: LC-MS Bioanalysis of Opioid Metabolites Subject: Troubleshooting Ion Suppression in Codeine-d3 N-Oxide Analysis Ticket ID: #OP-OX-D3-SUP Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Dual Threat" of N-Oxide Analysis

Analyzing Codeine-d3 N-Oxide (often used as an Internal Standard for Codeine N-Oxide quantification) presents a unique challenge compared to standard opioid analysis. You are likely facing one of two distinct physical phenomena that manifest identically as "loss of signal":

-

True Ion Suppression: Co-eluting matrix components (phospholipids) stealing charge in the ESI droplet.

-

In-Source Fragmentation (Thermal Degradation): The N-oxide moiety is thermally labile. High source temperatures cause the N-oxide to lose oxygen or revert to the tertiary amine (Codeine-d3) before mass analysis.

This guide provides a structured workflow to diagnose, isolate, and resolve these issues.

Module 1: Diagnostic Workflow (Is it Suppression or Degradation?)

Before modifying your extraction, you must confirm if the signal loss is due to the matrix or the instrument parameters.

Q: How do I distinguish between matrix effects and thermal instability?

A: Perform a "Source Temperature Ramp" followed by a "Post-Column Infusion" test.

Protocol 1: The Thermal Stability Check

-

Inject a neat standard of Codeine-d3 N-Oxide (in mobile phase, no matrix).

-

Monitor the transition for Codeine-d3 N-Oxide (typically m/z ~317 > fragment) AND the transition for Codeine-d3 (m/z ~303 > fragment).

-

Step the ESI Source Temperature (Gas Temp) from 250°C to 550°C in 50°C increments.

-

Result: If the m/z 303 signal increases as the m/z 317 signal decreases, you have In-Source Fragmentation , not suppression. Lower the temp to <350°C.

Protocol 2: Post-Column Infusion (PCI)

-

Tee a constant flow of Codeine-d3 N-Oxide standard into the LC flow after the column but before the source.

-

Inject a blank matrix extract (processed plasma/urine).

-

Result: A dip in the baseline at the retention time of the N-oxide confirms Ion Suppression caused by co-eluting matrix.

Visual Logic: Diagnostic Decision Tree

Figure 1: Decision matrix to isolate the root cause of signal loss.

Module 2: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (PPT), but suppression persists. Why?

A: PPT removes proteins but leaves phospholipids (glycerophosphocholines) in the sample. These lipids are the primary cause of ion suppression in ESI(+). They often elute late or co-elute with polar metabolites like N-oxides.

Recommendation: Switch to Supported Liquid Extraction (SLE) . Codeine N-oxide is polar. Traditional Liquid-Liquid Extraction (LLE) with hexane/ethyl acetate often results in poor recovery because the N-oxide stays in the aqueous phase. SLE uses a diatomaceous earth support to increase surface area, allowing efficient extraction of polar bases without emulsions.

Protocol: SLE for Polar Opioid Metabolites

| Step | Action | Critical Technical Note |

| 1. Pre-treatment | Dilute Plasma 1:1 with 0.1% NH4OH (aq) . | High pH ensures the tertiary amine is uncharged, but N-oxides remain polar. The basic pH helps drive the analyte into the organic phase. |

| 2. Loading | Load onto SLE+ Plate/Cartridge. Apply gentle vacuum/pressure.[1] | Wait 5 minutes. This allows the aqueous phase to coat the diatomaceous earth completely. |

| 3. Elution | Elute with Dichloromethane (DCM) / Isopropanol (IPA) (95:5) . | Pure DCM is too non-polar. Adding 5% IPA increases polarity to recover the N-oxide. |

| 4. Evaporation | Evaporate to dryness under N2 at <40°C . | CRITICAL: High heat during evaporation will degrade the N-oxide to Codeine. |

| 5. Reconstitution | Reconstitute in 10% Methanol in Water. | Match the initial mobile phase to prevent peak broadening. |

Module 3: Chromatography (Separation Strategy)

Q: My N-oxide elutes in the void volume where suppression is highest. How do I retain it?

A: N-oxides are significantly more polar than their parent amines. On a standard C18 column, they often elute too early. You must alter the stationary phase mechanism.

Comparison of Column Chemistries:

| Column Type | Retention Mechanism | Suitability for N-Oxide | Recommendation |

| C18 (Standard) | Hydrophobic Interaction | Low | Risk of elution in void volume (suppression zone). |

| Phenyl-Hexyl | Pi-Pi Interaction + Hydrophobic | High | Excellent for aromatic amines like Codeine. Provides alternative selectivity to move N-oxide away from lipids. |

| HILIC | Partitioning into water layer | Medium | Good retention, but difficult to remove phospholipids in HILIC mode. |

| Pentafluorophenyl (PFP) | Dipole-Dipole + H-Bonding | High | Strong retention for polar bases; separates N-oxide from parent drug well. |

Recommended Method Parameters (Phenyl-Hexyl):

-

Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

-

Gradient: Start at 5% B. Hold for 0.5 min to divert salts. Ramp to 30% B over 3 mins.

-

Why pH 3.5? Acidic pH protonates the N-oxide, improving peak shape, while the Phenyl-Hexyl phase provides retention via the aromatic ring, independent of the charge.

Module 4: Mass Spectrometry Parameters

Q: Are there specific MS settings to protect the N-oxide?

A: Yes. The N-O bond is fragile.

-

Source Temperature: Keep ESI source gas <350°C . High temps promote in-source conversion of Codeine-d3 N-Oxide

Codeine-d3. -

Fragmentor/Declustering Potential: Optimize this using the "gentlest" setting possible. High voltage here acts like "pre-collision cell" energy, breaking the molecule before it is selected by Q1.

-

Monitoring: Always monitor the [M+H-O]+ transition.

-

If you see a peak for Codeine-d3 at the retention time of Codeine-d3 N-Oxide, your source parameters are too harsh (In-Source Fragmentation).

-

Workflow: Sample Prep Logic

Figure 2: Comparison of extraction techniques regarding phospholipid removal.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

-

Li, F., et al. (2016). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In: Handbook of LC-MS Bioanalysis. Link

-

Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis of Beta-Blockers (Demonstrating SLE principle for basic drugs). Link

-

Sielc Technologies. Separation of Codeine N-oxide on Newcrom R1 HPLC column (Demonstrating polarity/retention issues). Link

Sources

Technical Support Center: Troubleshooting Poor Peak Shape for Codeine N-Oxide in HPLC

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Codeine N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, ensuring the integrity and accuracy of your chromatographic results. As an N-oxide derivative of a basic compound, Codeine N-Oxide presents specific challenges in reversed-phase HPLC that require a systematic and informed approach to method development and troubleshooting.

Understanding the Analyte: Codeine N-Oxide

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems encountered during the HPLC analysis of Codeine N-Oxide, providing detailed explanations and actionable solutions.

Q1: My Codeine N-Oxide peak is tailing significantly. What is the most likely cause?

A1: Understanding Peak Tailing

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a frequent issue when analyzing basic compounds like Codeine N-Oxide on silica-based reversed-phase columns.[4] The primary cause is often secondary interactions between the positively charged (protonated) analyte and negatively charged (ionized) residual silanol groups (Si-OH) on the silica surface of the stationary phase.[4] These interactions create multiple retention mechanisms, leading to a distorted peak shape.[4]

Troubleshooting Workflow for Peak Tailing:

Caption: A logical workflow for troubleshooting peak tailing of basic compounds.

Detailed Steps:

-

Evaluate Mobile Phase pH: The most effective way to minimize secondary silanol interactions is to operate at a low mobile phase pH. By lowering the pH to around 2.5-3.5, the residual silanol groups on the silica surface become fully protonated (Si-OH) and are therefore neutral. This prevents the ionic interaction with the protonated basic analyte. At this low pH, Codeine N-Oxide will be fully protonated and behave as a well-behaved cation.

-

Protocol: Prepare a mobile phase buffered at a pH between 2.5 and 3.5 using an appropriate buffer system (e.g., phosphate or formate buffer). A common starting point is 0.1% formic acid or phosphoric acid in the aqueous portion of the mobile phase.

-

-

Column Selection: Not all C18 columns are the same. For the analysis of basic compounds, it is crucial to use a column that is designed to minimize silanol interactions.

-